1-Bromooctadecane-d37
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Overview
Description
1-Bromooctadecane-d37, also known as octadecyl bromide-d37, is a deuterated compound with the molecular formula CD3(CD2)16CD2Br. It is a stable isotope-labeled compound, where hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in various analytical applications due to its unique properties .
Preparation Methods
1-Bromooctadecane-d37 can be synthesized through several methods. One common synthetic route involves the bromination of octadecane-d37. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial production methods for this compound involve large-scale bromination processes, where octadecane-d37 is reacted with bromine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-Bromooctadecane-d37 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Reduction Reactions: The compound can be reduced to octadecane-d37 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-Bromooctadecane-d37 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromooctadecane-d37 involves its incorporation into various molecular pathways due to the presence of deuterium. Deuterium substitution can alter the metabolic and pharmacokinetic profiles of compounds, leading to changes in their absorption, distribution, and elimination. The compound’s effects are primarily exerted through its interaction with enzymes and receptors involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
1-Bromooctadecane-d37 can be compared with other similar deuterated compounds, such as:
1-Bromohexadecane-d33: Similar in structure but with a shorter carbon chain, used in similar applications.
1-Bromododecane-12,12,12-d3: Another deuterated bromide with a shorter chain length, used as an internal standard.
1-Bromooctane-d17: A deuterated compound with an even shorter chain, used in analytical chemistry.
The uniqueness of this compound lies in its longer carbon chain, which makes it particularly useful in studies involving long-chain fatty acids and their derivatives .
Properties
Molecular Formula |
C18H37Br |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
WSULSMOGMLRGKU-UQCHHHBTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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